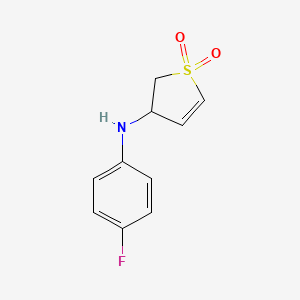![molecular formula C10H11NO2S B2539725 1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2230804-15-4](/img/structure/B2539725.png)
1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a chemical compound with the CAS Number: 2230804-15-4 . It has a molecular weight of 209.27 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of such compounds, particularly bicyclo[2.1.1]hexanes, is an area of active research . A recent approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid . The InChI code is 1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-14-5-11-7/h4-6,8H,1-3H2,(H,12,13) .
Physical And Chemical Properties Analysis
The compound has a melting point range of 133-135°C . It is a powder at room temperature .
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including those containing a thiazolyl moiety, have demonstrated antimicrobial properties. Although no direct studies on this compound exist, its thiazole ring may contribute to inhibiting bacterial pathogens. Researchers could investigate its effectiveness against specific strains and explore potential mechanisms of action .
Antifungal Applications
The compound’s thiazole ring system aligns with known antifungal agents. For instance, abafungin, an antifungal medication, is structurally related to thiazoles. While abafungin is primarily used topically for skin infections caused by fungi, further exploration of similar compounds could reveal novel antifungal candidates .
Antioxidant Properties
In vitro studies have highlighted the antioxidant potential of certain thiazole derivatives. Although not directly studied for this compound, its structure suggests it may exhibit antioxidant activity. Researchers could assess its ability to scavenge free radicals, protect against oxidative stress, and contribute to cellular health .
Antitumor and Cytotoxic Effects
Thiazole derivatives have shown promise in antitumor and cytotoxic applications. While specific data on this compound are lacking, its unique structure—especially the thiazole ring—could be explored for potential effects on cancer cells. In vitro assays could assess its cytotoxicity against various tumor cell lines .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(1,3-thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-14-5-11-7/h4-6,8H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJRFGJNASFIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

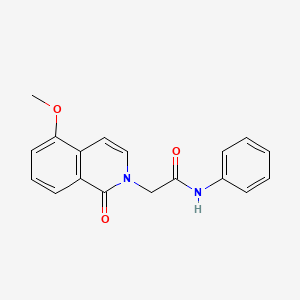
![(5-Bromopyridin-3-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2539644.png)
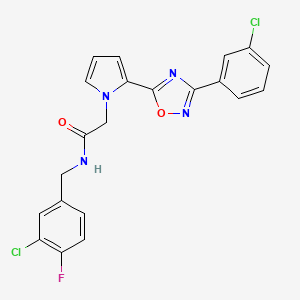


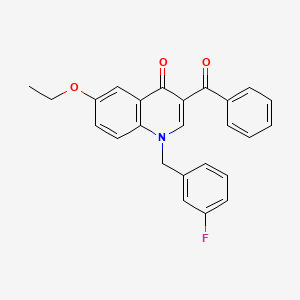
![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539655.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)
![3-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2539659.png)
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2539660.png)
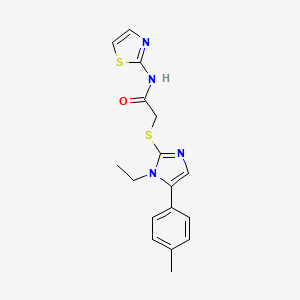
![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2539662.png)
![2-Methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2539664.png)
